

# 4-Chlorophenyl cyclopropyl ketone CAS number 6640-25-1

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## Compound of Interest

Compound Name: 4-Chlorophenyl cyclopropyl ketone

Cat. No.: B1346817

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An In-depth Technical Guide to **4-Chlorophenyl cyclopropyl ketone** (CAS: 6640-25-1)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides a comprehensive technical overview of **4-Chlorophenyl cyclopropyl ketone**, CAS number 6640-25-1. It covers its physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and its applications as a key intermediate in organic synthesis and drug discovery. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to support research and development activities.

## Physicochemical Properties

**4-Chlorophenyl cyclopropyl ketone** is an organic compound notable for its ketone functional group linking a 4-chlorophenyl ring and a cyclopropyl ring.<sup>[1]</sup> Its structure makes it a valuable building block in medicinal chemistry and fine chemical synthesis.<sup>[2]</sup> Depending on purity, it appears as a colorless to pale yellow liquid or a low-melting solid.<sup>[1]</sup>

Property	Value	Reference(s)
CAS Number	6640-25-1	[2]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> ClO	[3]
Molecular Weight	180.63 g/mol	[3]
IUPAC Name	(4-chlorophenyl) (cyclopropyl)methanone	[2]
Synonyms	(p-Chlorobenzoyl)cyclopropane, Cyclopropyl 4-chlorophenyl ketone	[1]
Melting Point	25-31 °C	[4][5]
Refractive Index (n <sub>20/D</sub> )	1.57	[5]
Appearance	White or Colorless to Yellow to Orange powder, lump, or clear liquid	[1][5]

## Spectroscopic Data

The structural features of **4-Chlorophenyl cyclopropyl ketone** give rise to a distinct spectroscopic profile. The following tables summarize the expected and reported data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## NMR Spectroscopy

Spectra are typically recorded in a deuterated solvent such as CDCl<sub>3</sub>.

Table 2.1: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ ppm)	Multiplicity	Number of Protons	Assignment
~ 7.9 - 8.1	Doublet	2H	Aromatic protons ortho to carbonyl
~ 7.4 - 7.6	Doublet	2H	Aromatic protons meta to carbonyl
~ 2.6 - 2.8	Multiplet	1H	Cyclopropyl CH proton

| ~ 1.0 - 1.4 | Multiplet | 4H | Cyclopropyl CH<sub>2</sub> protons |

Table 2.2: Predicted <sup>13</sup>C NMR Spectral Data[6][7]

Chemical Shift ( $\delta$ ppm)	Carbon Assignment
~ 198 - 202	Carbonyl (C=O)
~ 138 - 140	Aromatic C-Cl
~ 135 - 137	Aromatic C attached to carbonyl
~ 129 - 131	Aromatic CH ortho to carbonyl
~ 128 - 130	Aromatic CH meta to carbonyl
~ 16 - 18	Cyclopropyl CH

| ~ 11 - 13 | Cyclopropyl CH<sub>2</sub> |

## Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

Table 2.3: Key IR and MS Data

Technique	Key Peaks / Values	Interpretation	Reference(s)
IR Spectroscopy	~ 1670-1690 $\text{cm}^{-1}$	Strong absorption from C=O (aryl ketone) stretch	
	~ 3000-3100 $\text{cm}^{-1}$	C-H stretches (aromatic and cyclopropyl)	
	~ 1585 $\text{cm}^{-1}$	C=C stretch (aromatic ring)	
Mass Spectrometry	m/z 180/182	Molecular ion peaks ( $M^+$ , $M+2$ ) due to $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes	[2][8]
	m/z 139/141	Base peak; loss of cyclopropyl group ( $\bullet\text{C}_3\text{H}_5$ ) from $M^+$	[2][9]

| | m/z 111/113 | Loss of cyclopropylcarbonyl group ( $\bullet\text{COC}_3\text{H}_5$ ) from  $M^+$  |[2][9] |

## Synthesis and Experimental Protocols

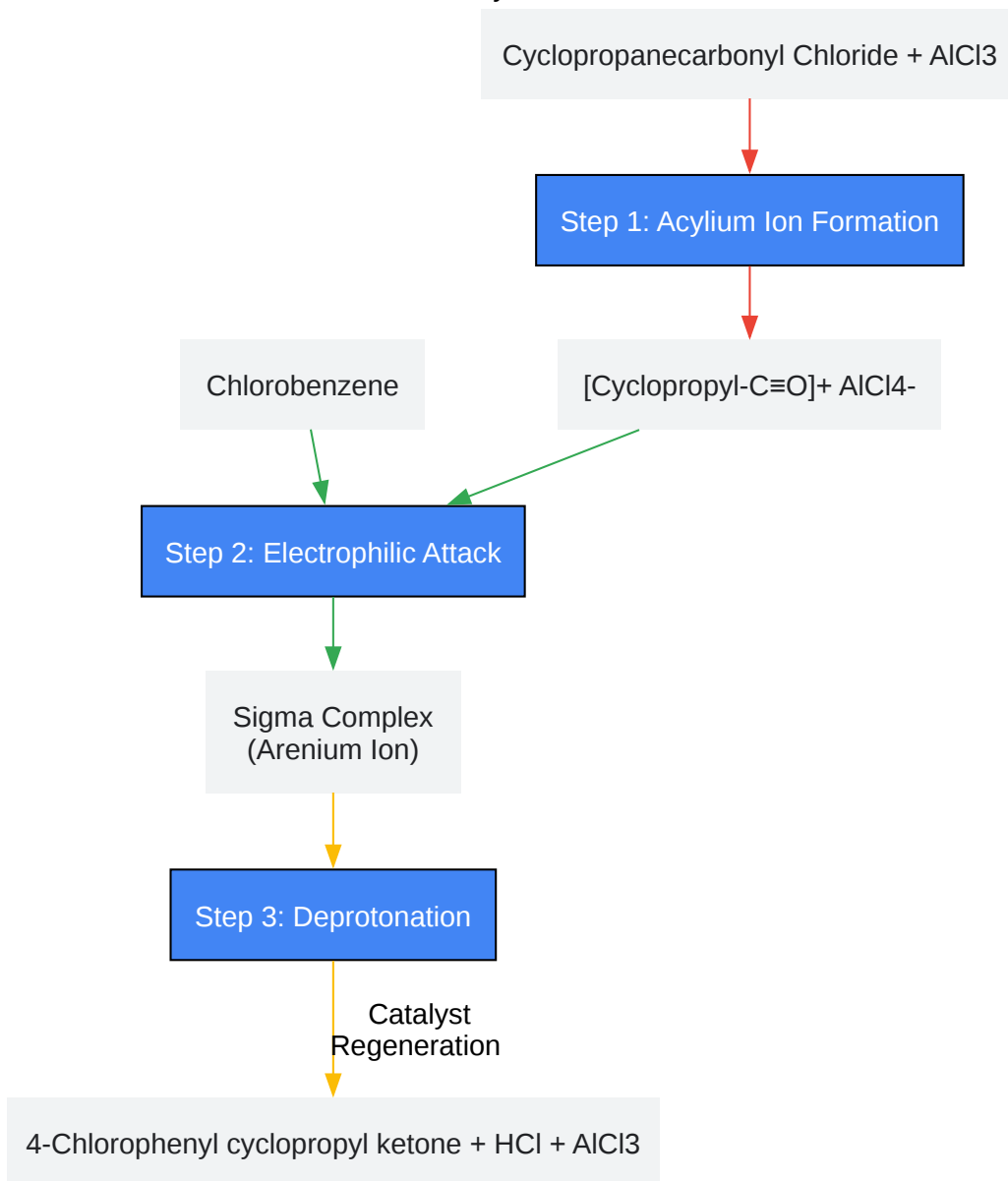
A common and illustrative method for synthesizing **4-Chlorophenyl cyclopropyl ketone** is the Friedel-Crafts acylation of chlorobenzene with cyclopropanecarbonyl chloride, using a Lewis acid catalyst like aluminum chloride ( $\text{AlCl}_3$ ).[\[10\]](#)[\[11\]](#)

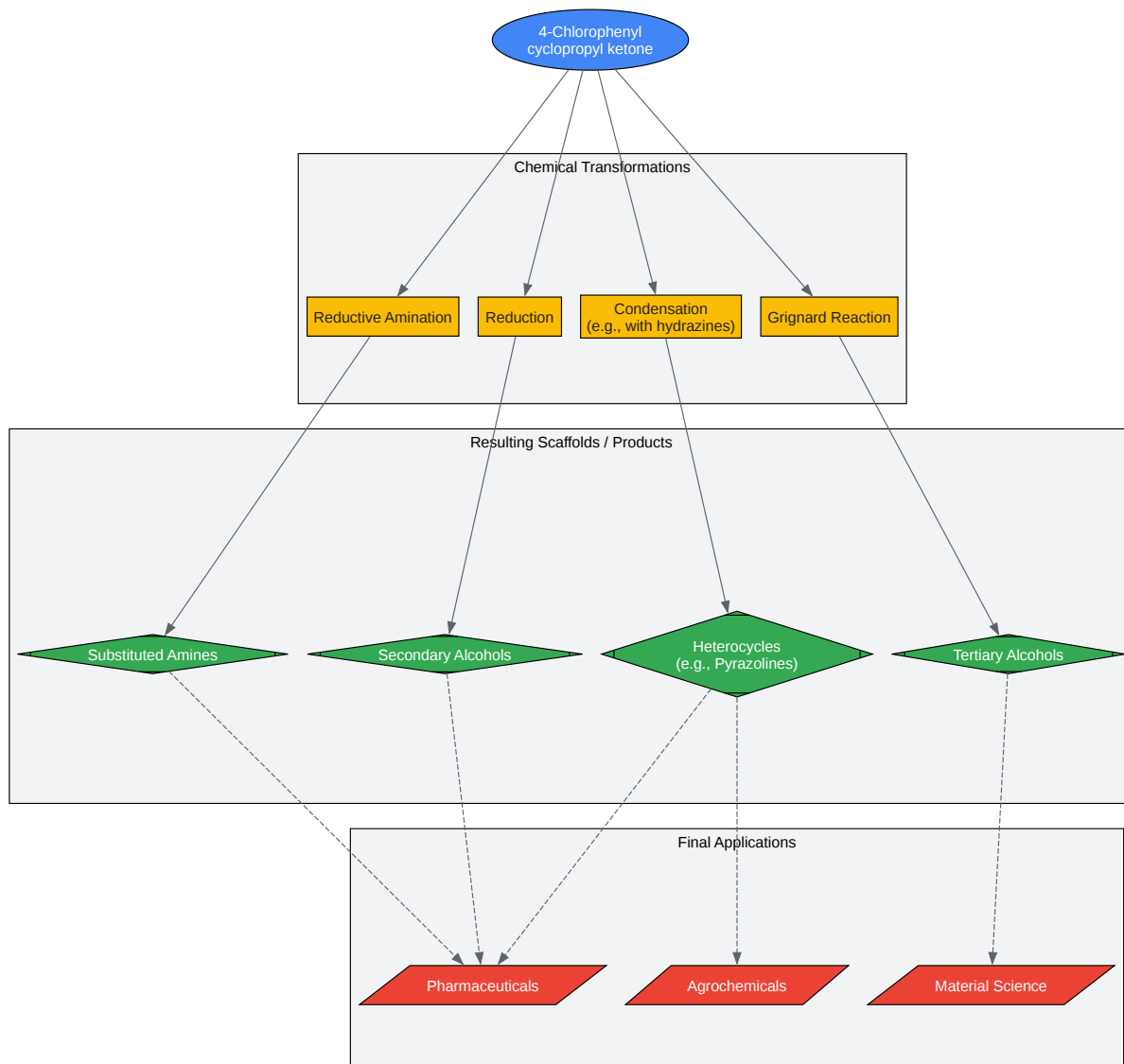
## General Synthesis Workflow

The overall process for the synthesis, workup, and purification is outlined below.



## Friedel-Crafts Acylation Mechanism





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